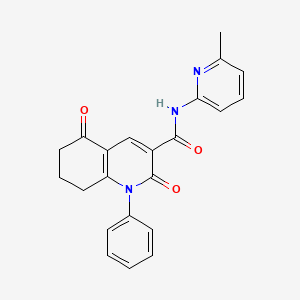![molecular formula C20H22ClN3O2S B3538617 2-(2-chlorophenoxy)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3538617.png)
2-(2-chlorophenoxy)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide
Descripción general
Descripción
2-(2-chlorophenoxy)-N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications. This compound is also known as DAPT and is a potent inhibitor of gamma-secretase, a protein that plays a crucial role in the development of Alzheimer's disease.
Mecanismo De Acción
DAPT works by inhibiting the activity of gamma-secretase, which is responsible for the cleavage of amyloid precursor protein (APP) into beta-amyloid peptides. By inhibiting the activity of gamma-secretase, DAPT reduces the production of beta-amyloid peptides, which are the main component of the plaques that form in the brain of Alzheimer's patients.
Biochemical and Physiological Effects:
DAPT has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of beta-amyloid peptides in the brain, which is a hallmark of Alzheimer's disease. DAPT has also been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DAPT in lab experiments is its potent inhibitory effect on gamma-secretase. This makes it a valuable tool for studying the role of gamma-secretase in Alzheimer's disease and other diseases that involve the production of beta-amyloid peptides. However, one of the limitations of using DAPT is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on DAPT. One area of research is the development of more potent and selective inhibitors of gamma-secretase. Another area of research is the study of the physiological effects of DAPT on other diseases, such as cancer. Additionally, research is needed to determine the optimal dosage and administration of DAPT for therapeutic use in humans.
Aplicaciones Científicas De Investigación
DAPT has been extensively studied for its potential applications in the field of Alzheimer's disease research. It has been shown to inhibit the activity of gamma-secretase, which is responsible for the production of beta-amyloid peptides that form the plaques in the brain of Alzheimer's patients. DAPT has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(2-piperidin-1-ylphenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c21-15-8-2-5-11-18(15)26-14-19(25)23-20(27)22-16-9-3-4-10-17(16)24-12-6-1-7-13-24/h2-5,8-11H,1,6-7,12-14H2,(H2,22,23,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVPSEYFGRQXHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)COC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-((2-(piperidin-1-yl)phenyl)carbamothioyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3538540.png)
![1-cyclopentyl-2-imino-N,8-dimethyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3538541.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylphenyl)propanamide](/img/structure/B3538544.png)

![4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B3538555.png)
![3-bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}benzamide](/img/structure/B3538566.png)
![N-[(5-{[2-(benzylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-methylbenzamide](/img/structure/B3538568.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3538569.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3538578.png)
![N~1~-(4-bromo-2-fluorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3538584.png)
![3-[(2,6-dimethylphenoxy)methyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B3538593.png)
![2-chloro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B3538611.png)
![1-[(2,4-dichloro-3-methylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B3538613.png)
